5-Oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid
Overview
Description
5-Oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
The exact mass of the compound 5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acid is 269.10519334 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Cardiovascular Activity
Research has explored the synthesis of various derivatives of hexahydroquinoline, including those similar to 5-oxo-4-phenyl hexahydroquinolinecarboxylic acid, for their potential in cardiovascular applications. For example, Gupta and Misra (2008) synthesized derivatives that showed activity as calcium channel antagonists, potentially useful in cardiovascular treatments (Gupta & Misra, 2008).
Catalysis in Synthesis
The use of TiO2 nanoparticles as catalysts for synthesizing derivatives of hexahydro-2-quinolinecarboxylic acids, including compounds like 5-oxo-4-phenyl hexahydroquinolinecarboxylic acid, has been researched. Abdolmohammadi (2012) demonstrated an efficient synthetic route using these nanoparticles, highlighting the role of catalysis in the synthesis of these compounds (Abdolmohammadi, 2012).
Photovoltaic Properties
Investigations into the photovoltaic properties of quinoline derivatives have been conducted. Zeyada et al. (2016) studied the electrical properties of certain quinoline derivative films, providing insight into their potential application in photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Activity
The synthesis and antimicrobial activity of various quinolinecarboxylic acids, similar to the compound , have been a subject of study. For instance, Tamura et al. (1982) investigated the antimicrobial activity of hexahydroquinoline derivatives, suggesting potential applications in this area (Tamura et al., 1982).
Antioxidant Activity
The antioxidant activity of hexahydro-quinoline derivatives has been explored, with research by Cahyanaet al. (2020) focusing on the synthesis of such derivatives and testing their antioxidant effectiveness. This study highlights the potential of quinolinecarboxylic acids in developing antioxidant agents (Cahyana, Andika, & Liandi, 2020).
Structural and Optical Properties
The structural and optical properties of certain quinoline derivatives are also a topic of interest. Zeyada et al. (2016) conducted a comprehensive study on the structural and optical properties of 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) quinoline derivatives, which could be relevant to the compound (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemotherapeutic Activity
The potential chemotherapeutic activity of quinolinecarboxylic acid derivatives has been examined, with research by Frigola et al. (1987) investigating novel derivatives for their chemotherapeutic properties. This research provides insight into the therapeutic potential of these compounds in medicine (Frigola, Colombo, Mas, & Pares, 1987).
Properties
IUPAC Name |
5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-14-8-4-7-12-15(14)11(9-13(17-12)16(19)20)10-5-2-1-3-6-10/h1-3,5-6,9,11,17H,4,7-8H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVQAVUDZZSDSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C=C(N2)C(=O)O)C3=CC=CC=C3)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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